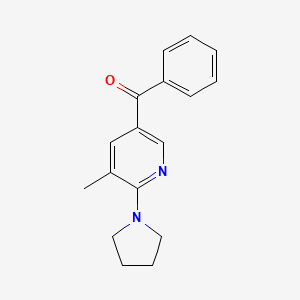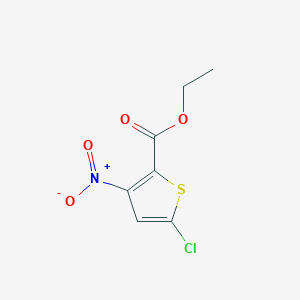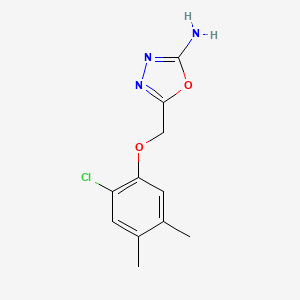
5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine: is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a 2-chloro-4,5-dimethylphenoxy group attached to the oxadiazole ring via a methylene bridge. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-Chloro-4,5-dimethylphenol: This intermediate can be synthesized by chlorination of 4,5-dimethylphenol.
Formation of 2-Chloro-4,5-dimethylphenoxyacetic acid: This step involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Cyclization to form 1,3,4-Oxadiazole Ring: The 2-chloro-4,5-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with carbon disulfide to yield the 1,3,4-oxadiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The chloro group in the phenoxy moiety can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Enzyme Inhibition: It is investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Pesticides: It is used in the formulation of pesticides and herbicides due to its biological activity.
Dyes and Pigments: The compound is employed in the production of dyes and pigments with specific color properties.
Mécanisme D'action
The mechanism of action of 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. In the context of enzyme inhibition, the compound may act as a competitive inhibitor, blocking the substrate from binding to the enzyme and thus preventing the catalytic reaction.
Comparaison Avec Des Composés Similaires
- 5-((2-Chloro-4-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine
- 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-triazol-2-amine
Comparison:
- Structural Differences: The similar compounds listed above differ in the heterocyclic ring structure (e.g., thiadiazole, triazole) or the substitution pattern on the phenoxy group.
- Chemical Properties: These structural differences lead to variations in chemical properties, such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds can also vary, with some exhibiting higher potency or selectivity for specific targets compared to 5-((2-Chloro-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine.
- Applications: While all these compounds may have similar applications in chemistry, biology, and industry, their specific uses can differ based on their unique properties.
Propriétés
Formule moléculaire |
C11H12ClN3O2 |
|---|---|
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
5-[(2-chloro-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15) |
Clé InChI |
QHMZOUSXSAAYCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Cl)OCC2=NN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


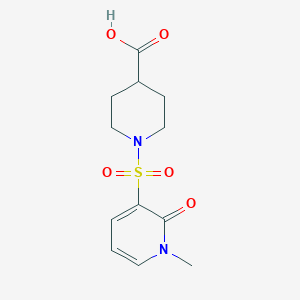
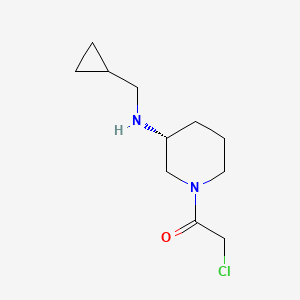


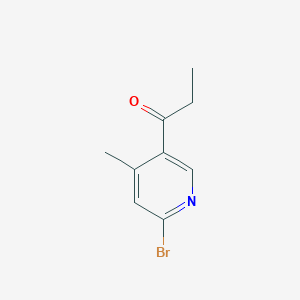
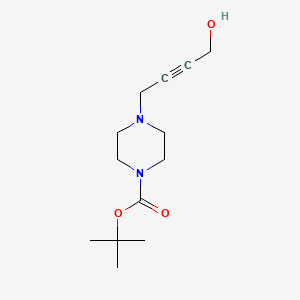
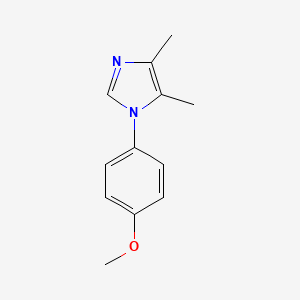
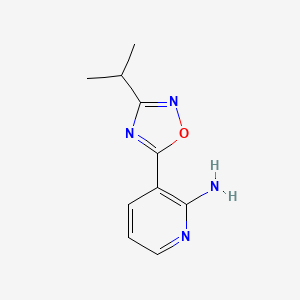
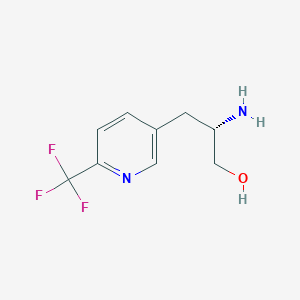
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)
